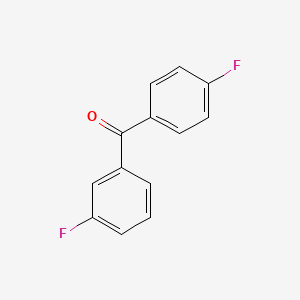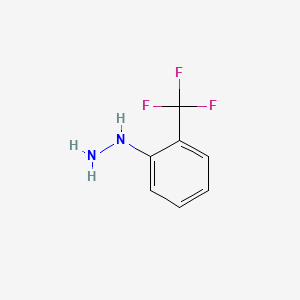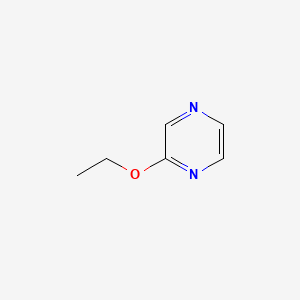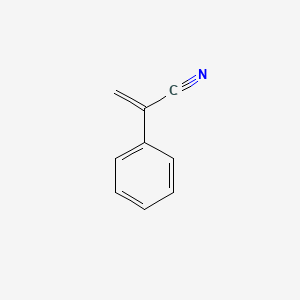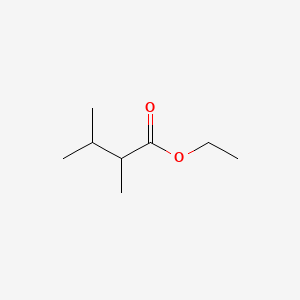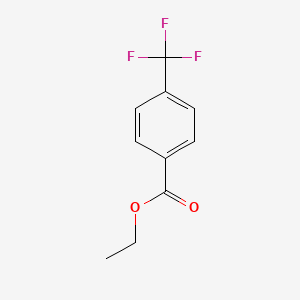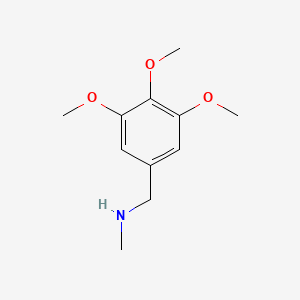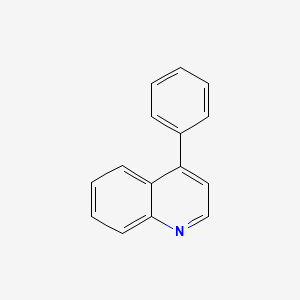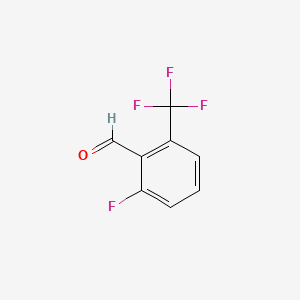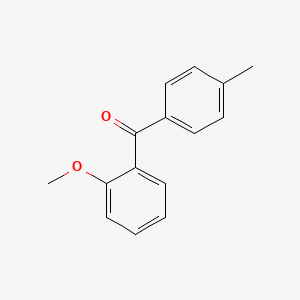
2-甲氧基-4'-甲基苯乙酮
描述
2-Methoxy-4’-methylbenzophenone: is an organic compound belonging to the benzophenone family. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzophenone core. This compound is used in various applications, including as a UV filter in sunscreens and as an intermediate in organic synthesis.
科学研究应用
2-Methoxy-4’-methylbenzophenone is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a UV filter in sunscreens.
Industry: Employed in the production of polymers, coatings, and other industrial products.
生化分析
Biochemical Properties
2-Methoxy-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with enzymes and proteins involved in the skin’s response to UV radiation. For instance, it can inhibit the activity of enzymes that generate reactive oxygen species (ROS), thereby reducing oxidative stress in skin cells. Additionally, 2-Methoxy-4’-methylbenzophenone has been shown to bind to certain proteins, altering their conformation and activity .
Cellular Effects
The effects of 2-Methoxy-4’-methylbenzophenone on various cell types and cellular processes are profound. In skin cells, it helps protect against UV-induced damage by absorbing UV radiation and preventing DNA damage. It also influences cell signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-Methoxy-4’-methylbenzophenone can modulate gene expression related to stress response and repair mechanisms .
Molecular Mechanism
At the molecular level, 2-Methoxy-4’-methylbenzophenone exerts its effects through several mechanisms. It binds to DNA and proteins, forming complexes that can inhibit or activate various biochemical pathways. For example, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, 2-Methoxy-4’-methylbenzophenone can alter gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4’-methylbenzophenone have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 2-Methoxy-4’-methylbenzophenone can have lasting effects on cellular function, including sustained protection against UV-induced damage and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4’-methylbenzophenone vary with different dosages in animal models. At low doses, it provides effective protection against UV radiation without significant adverse effects. At high doses, it can cause toxicity and adverse effects, such as skin irritation and allergic reactions. Studies have shown that there is a threshold dose above which the compound’s protective effects are outweighed by its toxic effects .
Metabolic Pathways
2-Methoxy-4’-methylbenzophenone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its efficacy and toxicity, as different metabolites may have different biological activities .
Transport and Distribution
Within cells and tissues, 2-Methoxy-4’-methylbenzophenone is transported and distributed by various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the cytoplasm. The compound can also accumulate in certain tissues, such as the skin, where it exerts its protective effects against UV radiation. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Methoxy-4’-methylbenzophenone is crucial for its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, and cell membrane. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. The process can be summarized as follows:
Starting Materials: 2-Methoxybenzoyl chloride and toluene.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out at temperatures ranging from 0°C to 20°C.
Procedure: The 2-Methoxybenzoyl chloride is added to a solution of toluene and aluminum chloride. The mixture is stirred and maintained at the specified temperature range.
Industrial Production Methods
Industrial production of 2-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: Employing distillation and crystallization techniques to achieve high purity of the final product.
化学反应分析
Types of Reactions
2-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-Methoxy-4’-methylbenzoic acid.
Reduction: Formation of 2-Methoxy-4’-methylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of 2-Methoxy-4’-methylbenzophenone.
作用机制
The mechanism of action of 2-Methoxy-4’-methylbenzophenone involves its ability to absorb UV radiation, thereby protecting materials or skin from UV damage. The methoxy and methyl groups enhance its UV-absorbing properties. The compound interacts with UV light, converting it into less harmful energy forms, thus preventing photodegradation or skin damage.
相似化合物的比较
2-Methoxy-4’-methylbenzophenone can be compared with other benzophenone derivatives:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens for its UV-filtering properties.
2,2’-Dihydroxy-4-methoxybenzophenone: Known for its enhanced UV absorption.
4-Hydroxybenzophenone: Utilized in various industrial applications.
Uniqueness: : The presence of both methoxy and methyl groups in 2-Methoxy-4’-methylbenzophenone provides a unique combination of UV absorption and chemical reactivity, making it suitable for specialized applications .
属性
IUPAC Name |
(2-methoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDXFCUVROAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346744 | |
| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28137-36-2 | |
| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


